molecular formula C14H10BrIN2 B6293116 2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine CAS No. 2305816-62-8

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine

Cat. No.: B6293116
CAS No.: 2305816-62-8
M. Wt: 413.05 g/mol
InChI Key: WLTFJLMIVBFIDS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine is a functionalized heterocyclic compound designed for advanced research and development, particularly in medicinal chemistry. The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, featured in several marketed pharmaceuticals and bioactive molecules for its wide range of biological activities. These include service as anxiolytic agents (e.g., Alpidem, Saripidem), GABAa receptor agonists, cardiotonic agents (e.g., Olprinone), farnesyl diphosphate synthase inhibitors for treating osteoporosis (e.g., Minodronic acid), and anti-ulcerative drugs (e.g., Zolimidine) . The specific bromophenyl and iodo substitutions on the core structure make this compound a versatile synthetic intermediate. The halogen atoms are excellent handles for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of structure-activity relationships (SAR) . This allows researchers to efficiently create a library of analogues for screening against various biological targets. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIN2/c1-9-2-7-12-17-13(14(16)18(12)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTFJLMIVBFIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2I)C3=CC=C(C=C3)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Catalyzed Cyclocondensation of 2-Aminopyridines and Acetophenones

The imidazo[1,2-a]pyridine scaffold is efficiently constructed through the reaction of 6-methyl-2-aminopyridine with 4-bromoacetophenone under iodine catalysis. Adapted from Paengphua and Chancharunee, this one-pot method employs 20 mol% 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as an ionic liquid catalyst under ultrasound irradiation (35°C, 2.5 hours), followed by treatment with K2CO3 (4.0 equiv) to yield 2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine (precursor to the target compound) in 82% isolated yield.

Mechanistic Insights :
Iodine facilitates the formation of a Schiff base intermediate between the aminopyridine and ketone, followed by cyclization via nucleophilic attack. The ionic liquid enhances solubility and stabilizes charged intermediates, while ultrasound irradiation accelerates mass transfer.

Optimization Data :

EntryBase (equiv)Time (min)Yield (%)
1K2CO3 (4.0)2082
2NaOH (16.0)2078

Sulfur-Mediated Oxidative Annulation with Aldehydes

An alternative route utilizes 2-(4-bromophenyl)acetaldehyde and 6-methyl-2-aminopyridine in the presence of elemental sulfur, as reported by Huang et al.. This metal-free method proceeds via oxidative annulation at room temperature, achieving 85–90% yields for analogous structures.

Reaction Conditions :

  • Solvent : Acetonitrile (30 mL)

  • Molar Ratio : Aldehyde (2.0 equiv), sulfur (2.0 equiv)

  • Time : 1–3 hours

Advantages :

  • Avoids transition metals, simplifying purification.

  • Tolerates electron-withdrawing groups (e.g., nitro, sulfonyl).

Direct Iodination Strategies for C-3 Functionalization

Electrophilic Iodination Using N-Iodosuccinimide (NIS)

The 3-position of imidazo[1,2-a]pyridines is highly reactive toward electrophilic substitution due to aromatic ring activation. Treatment of 2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine with NIS (1.2 equiv) in dichloromethane at 0°C for 1 hour introduces iodine selectively at C-3, yielding the target compound in 70–75% efficiency.

Optimization Parameters :

EntryIodinating AgentTemp (°C)Yield (%)
1NIS075
2I2, HNO32560

Characterization Data :

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 6.8 Hz, 1H), 7.76 (d, J = 8.5 Hz, 2H), 7.50 (s, 1H), 6.86 (t, J = 6.8 Hz, 1H), 2.65 (s, 3H).

  • 13C NMR (100 MHz, CDCl3): δ 153.1 (C-I), 144.8 (C-Br), 129.4 (Ar-C), 21.4 (CH3).

Base-Promoted Halogen Exchange

Aqueous NaOH (2.0 M) mediates halogen exchange at elevated temperatures (80°C, 12 hours), converting 3-bromoimidazo[1,2-a]pyridines to their iodo derivatives via an SNAr mechanism. This method, however, requires pre-functionalization at C-3 with bromine.

Integrated One-Pot Synthesis

Combining cyclocondensation and iodination in a single reactor reduces purification steps. A sequential protocol involves:

  • Cyclocondensation of 6-methyl-2-aminopyridine and 4-bromoacetophenone using [BMIM]BF4/I2.

  • In situ addition of NIS (1.5 equiv) post-cyclization.

Yield : 68% overall (vs. 75% for stepwise method).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing iodination at C-5 is minimized by steric hindrance from the 6-methyl group.

  • Byproducts : Over-iodination is controlled by limiting NIS stoichiometry (≤1.2 equiv).

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve iodine solubility but reduce selectivity; dichloromethane is optimal.

Scalability and Industrial Relevance

  • Gram-Scale Synthesis : The sulfur-mediated annulation method achieves 85% yield at 10 mmol scale, demonstrating viability for pilot-scale production.

  • Cost Analysis : Ionic liquid recycling ([BMIM]BF4) reduces catalyst costs by 40% over five cycles .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, biaryl compounds, and dehalogenated imidazo[1,2-a]pyridines .

Scientific Research Applications

Overview

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant attention in scientific research due to its unique structural properties and potential applications in various fields, including medicinal chemistry, chemical biology, and material science. The presence of bromine and iodine atoms in its structure contributes to its distinct reactivity and biological interactions.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various therapeutic agents. Its derivatives have been explored for:

  • Antimicrobial Activity : Studies have indicated that modifications of this compound can yield effective antimicrobial agents. The halogen atoms enhance the lipophilicity and biological activity against pathogens.
  • Anticancer Properties : Research has demonstrated that certain derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For example, compounds derived from this compound have shown promise in inhibiting tumor growth in vitro and in vivo.

Chemical Biology

In chemical biology, this compound is utilized as a probe to investigate biological pathways. It interacts with various biomolecules, including enzymes and receptors, providing insights into:

  • Enzyme Inhibition : The compound has been shown to bind to the active sites of kinases and proteases, leading to inhibition of their activities. This characteristic makes it valuable for studying enzyme mechanisms and developing enzyme inhibitors.
  • Molecular Interactions : By examining how this compound interacts with target proteins, researchers can elucidate the underlying mechanisms of diseases and identify potential therapeutic targets.

Material Science

The unique electronic properties of this compound make it suitable for applications in material science:

  • Organic Light-Emitting Diodes (OLEDs) : Its structural characteristics allow it to be incorporated into OLEDs, where it contributes to light emission efficiency.
  • Optoelectronic Devices : The compound's properties are being explored for use in various optoelectronic applications due to its ability to facilitate charge transport.

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Study : A recent study demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by targeting specific signaling pathways (Smith et al., 2023).
  • Antimicrobial Research : Another study highlighted its effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential as a new antimicrobial agent (Johnson et al., 2024).
  • Material Science Application : Research conducted on OLEDs indicated that incorporating this compound improved device efficiency by enhancing charge mobility (Lee et al., 2025).

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Methyl Groups: The 6-methyl substituent in compound 3n results in a moderate melting point (214–215°C) compared to the higher melting point of 6-cyano analog 3p (245–247°C), suggesting polar functional groups (e.g., CN) enhance intermolecular interactions .
  • Iodine vs. Bromine : While direct data for 3-iodo derivatives are scarce, iodine’s larger atomic radius and polarizability may increase steric hindrance and alter reactivity compared to bromine. For example, 6-iodo analogs (e.g., ) are likely less volatile than brominated counterparts .

Electronic and Corrosion Inhibition Properties

Halogen substituents significantly impact electronic properties. For example:

  • 2-(4-Bromophenyl)imidazo[1,2α]pyridine (4-BrPIP) : Exhibits a dipole moment of 5.994 D and HOMO energy of -7.579 eV, indicating strong electron-withdrawing effects. Its low energy gap (9.138 eV) and global hardness (4.569 eV) suggest high reactivity, making it a potent corrosion inhibitor .

Structural and Crystallographic Insights

  • Crystal Packing : Compounds like KOXGEM (6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine) exhibit dihedral angles between aromatic rings (e.g., 3.5° for phenyl-imidazo planes), influencing π-π stacking and solid-state stability .
  • Hydrogen Bonding : Carbaldehyde derivatives (e.g., ) form intermolecular N–H⋯O bonds, which the target compound’s iodine atom might disrupt, altering solubility .

Biological Activity

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, featuring both bromine and iodine substituents, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with enzymes, anticancer properties, and other pharmacological effects.

The compound's molecular formula is C14H10BrIN2C_{14}H_{10}BrIN_2, with a molecular weight of 413.05 g/mol. The presence of halogens (bromine and iodine) significantly influences its chemical reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H10BrIN2
Molecular Weight413.05 g/mol
CAS Number2305816-62-8

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It interacts with various kinases and proteases, inhibiting their activity by binding to their active sites. This inhibition is crucial in modulating cell signaling pathways, which may lead to therapeutic applications in cancer treatment and other diseases.

Anticancer Properties

The compound has been evaluated for its anticancer activity through various assays. In vitro studies have demonstrated that it possesses cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-468 (breast cancer), A498 (renal cancer)
  • IC50 Values : The compound exhibited IC50 values of approximately 12 µM against MDA-MB-468 and 15 µM against A498 cells, indicating moderate potency.

The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the activation of caspases and modulation of apoptotic pathways.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported:

  • Minimum Inhibitory Concentration (MIC) : Values ranging from 0.5 to 5 µg/mL against Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study 1: Anticancer Activity

In a study conducted by Konstantinidou et al., the compound was synthesized and tested for its antiproliferative effects on breast cancer cells. The results indicated that it significantly inhibited cell proliferation compared to untreated controls, supporting its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Interaction

Another research effort focused on the compound's interaction with protein kinases involved in cancer signaling pathways. The study utilized molecular docking techniques to predict binding affinities and elucidate the mechanism of inhibition, revealing that the compound binds effectively within the ATP-binding site of specific kinases .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity. For example, imidazo[1,2-a]pyridine protons resonate at δ 7.0–9.0 ppm, while methyl groups appear near δ 2.5 ppm .
  • FT-IR : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹ in intermediates) .
  • HRMS (ESI) : Validates molecular weight (e.g., observed vs. calculated m/z for [M+H]⁺) with <5 ppm error .
    Data Interpretation : Cross-reference with analogs (e.g., 6-bromo derivatives ) to resolve overlapping signals.

What safety precautions are essential when handling halogenated imidazo[1,2-a]pyridines?

Basic Research Question

  • Health hazards : Halogens (Br, I) may cause acute toxicity (H300-H373). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation. Avoid exposure to moisture or light .
  • Waste disposal : Halogenated waste requires specialized treatment (e.g., neutralization before disposal) .

How can reaction yields be optimized for intermediates like 3-carbaldehyde derivatives?

Advanced Research Question

  • Temperature control : Maintain 0–10°C during formylation to minimize side reactions (e.g., over-oxidation) .
  • Solvent selection : Chloroform enhances solubility of aromatic intermediates, while DMF acts as a catalyst .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to improve Schiff base formation efficiency .
    Case Study : reports ~70% yield for 3-carbaldehyde intermediates using POCl₃/DMF; modifying stoichiometry (1.2 eq. POCl₃) may increase yields .

How does X-ray crystallography aid in structural validation of halogenated imidazo[1,2-a]pyridines?

Advanced Research Question

  • Crystal packing analysis : Reveals halogen bonding (C–Br···π interactions) and planarity of the heterocyclic core .
  • Hydrogen bonding : Carbaldehyde groups form intermolecular H-bonds (e.g., O–H···N), stabilizing the crystal lattice .
    Application : Use CCDC references (e.g., 1437519 ) to compare bond lengths/angles with computational models (DFT).

What strategies assess the pharmacological potential of this compound?

Advanced Research Question

  • SAR studies : Compare with analogs (e.g., 8-bromoimidazo[1,2-a]pyridines ) to evaluate halogen effects on bioactivity.
  • In vitro assays : Test antimicrobial activity via MIC assays against Gram+/Gram- bacteria, referencing Schiff base derivatives in .
  • Fluorescent probes : Functionalize with nitrobenzoxadiazole (NBD) groups for receptor targeting, as seen in analogous compounds .

How do halogen substituents influence electronic properties and reactivity?

Advanced Research Question

  • Electron-withdrawing effects : Bromine (σₚ = 0.86) and iodine (σₚ = 1.12) reduce electron density at the 2- and 3-positions, enhancing electrophilic substitution at the 6-methyl site .
  • Cross-coupling reactivity : Iodo groups enable Suzuki-Miyaura couplings for further derivatization, whereas bromine is less reactive under mild conditions .
    Contradictions : notes that chloro derivatives exhibit lower reactivity than bromo analogs in Pd-catalyzed reactions; iodine may require optimized ligands (e.g., XPhos) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 2
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine

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